molecular formula C9H10N2O4 B14295923 [(2-Methoxyphenyl)(nitroso)amino]acetic acid CAS No. 121163-59-5

[(2-Methoxyphenyl)(nitroso)amino]acetic acid

Cat. No.: B14295923
CAS No.: 121163-59-5
M. Wt: 210.19 g/mol
InChI Key: PBHAFISWBPJCBA-UHFFFAOYSA-N
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Description

[(2-Methoxyphenyl)(nitroso)amino]acetic acid is an organic compound that features a nitroso group, a methoxyphenyl group, and an amino acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2-Methoxyphenyl)(nitroso)amino]acetic acid can be achieved through several methods. One common approach involves the nitrosation of an amino precursor. This process typically requires the use of nitrous acid (HNO2) or other nitrosating agents under acidic conditions . Another method involves the reduction of nitro compounds to amines, followed by nitrosation . The reaction conditions often include low temperatures to stabilize the nitroso group and prevent its decomposition.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitrosation reactions using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

[(2-Methoxyphenyl)(nitroso)amino]acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

[(2-Methoxyphenyl)(nitroso)amino]acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of [(2-Methoxyphenyl)(nitroso)amino]acetic acid involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to modifications in their activity. This compound may also participate in redox reactions, influencing cellular oxidative stress pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(2-Methoxyphenyl)(nitroso)amino]acetic acid is unique due to the presence of both a nitroso group and an amino acid moiety, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable subject of study in various research fields.

Properties

CAS No.

121163-59-5

Molecular Formula

C9H10N2O4

Molecular Weight

210.19 g/mol

IUPAC Name

2-(2-methoxy-N-nitrosoanilino)acetic acid

InChI

InChI=1S/C9H10N2O4/c1-15-8-5-3-2-4-7(8)11(10-14)6-9(12)13/h2-5H,6H2,1H3,(H,12,13)

InChI Key

PBHAFISWBPJCBA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N(CC(=O)O)N=O

Origin of Product

United States

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